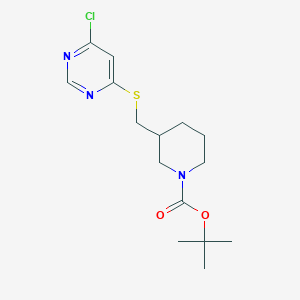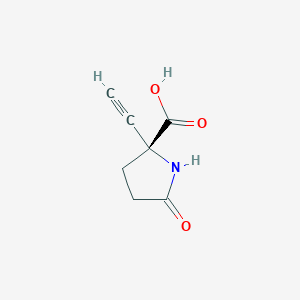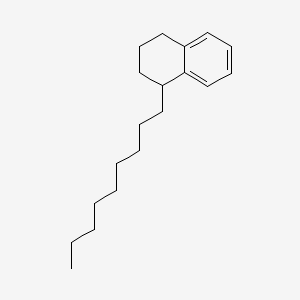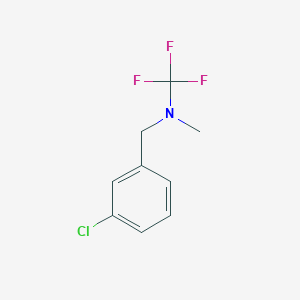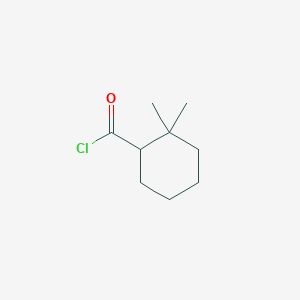
2,2-Dimethylcyclohexane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclohexane, where two methyl groups are attached to the second carbon, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclohexane-1-carbonyl chloride can be synthesized through the reaction of 2,2-dimethylcyclohexanone with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the ketone reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,2-Dimethylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Amines, Alcohols, Water: Used in nucleophilic acyl substitution reactions.
Major Products Formed
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Carboxylic Acids: Formed when reacted with water.
科学研究应用
2,2-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,2-dimethylcyclohexane-1-carbonyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chloride group acts as a leaving group, facilitating the substitution reaction .
相似化合物的比较
Similar Compounds
Cyclohexanone: A simpler ketone without the methyl groups.
Cyclohexane-1-carbonyl chloride: Lacks the methyl groups at the second carbon.
2,2-Dimethylcyclohexanone: The ketone precursor to 2,2-dimethylcyclohexane-1-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of both the carbonyl chloride group and the two methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
属性
CAS 编号 |
97234-96-3 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC 名称 |
2,2-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
InChI 键 |
ABPUAEOHNRIICQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1C(=O)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-Dimethoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13957209.png)
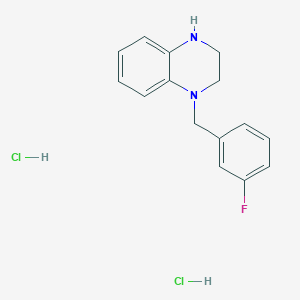

![Benzofuro[3,2-D]isoxazole](/img/structure/B13957223.png)


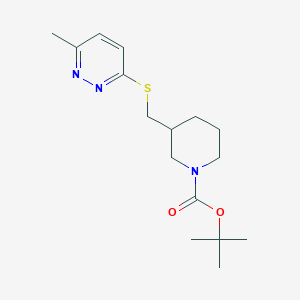
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
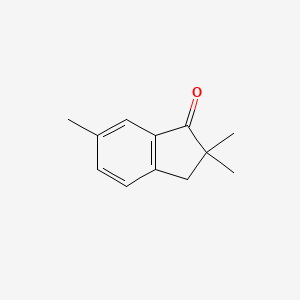
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
